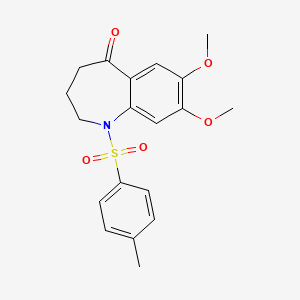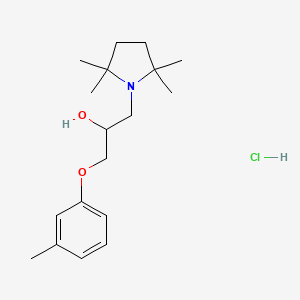
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride is a chemical compound with the molecular formula C18H30ClNO2. It is known for its unique structural properties, which include a pyrrolidine ring and a tolyloxy group. This compound is used in various scientific research applications due to its distinctive chemical characteristics .
Vorbereitungsmethoden
The synthesis of 1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride involves several steps. One common synthetic route includes the reaction of 2,2,5,5-tetramethylpyrrolidine with m-tolyl chloride under specific conditions to form the intermediate product. This intermediate is then reacted with ethanol to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride can be compared with other similar compounds such as:
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((p-tolyloxy)methyl)-, hydrochloride: Similar structure but with a p-tolyloxy group instead of m-tolyloxy.
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((o-tolyloxy)methyl)-, hydrochloride: Similar structure but with an o-tolyloxy group instead of m-tolyloxy.
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((phenoxy)methyl)-, hydrochloride: Similar structure but with a phenoxy group instead of m-tolyloxy.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
41456-85-3 |
|---|---|
Molekularformel |
C18H30ClNO2 |
Molekulargewicht |
327.9 g/mol |
IUPAC-Name |
1-(3-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-14-7-6-8-16(11-14)21-13-15(20)12-19-17(2,3)9-10-18(19,4)5;/h6-8,11,15,20H,9-10,12-13H2,1-5H3;1H |
InChI-Schlüssel |
URAGOCBTPWLNRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(CN2C(CCC2(C)C)(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


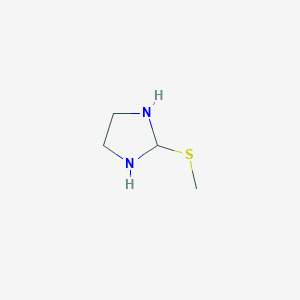
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
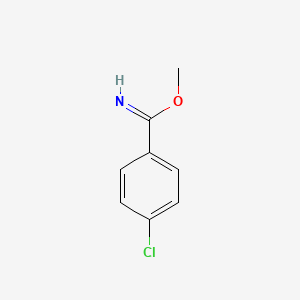
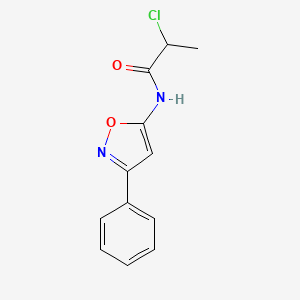
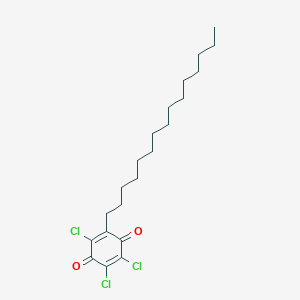
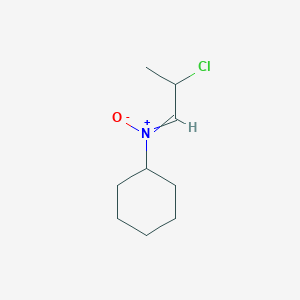
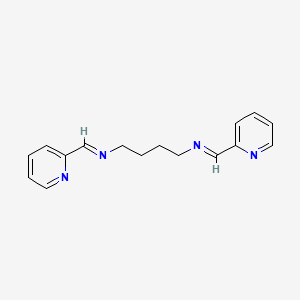
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)

![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
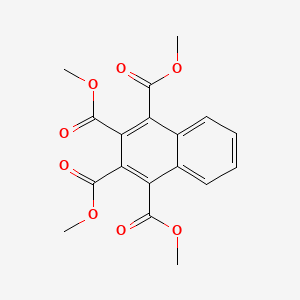
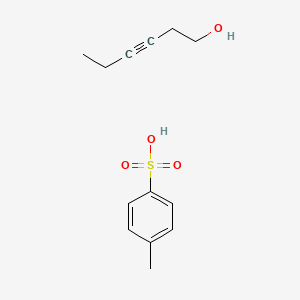
![3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14665332.png)
